![molecular formula C17H16ClFN2O B4436010 N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4436010.png)
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. It is involved in the regulation of dopamine neurotransmission, which is thought to play a role in various neurological and psychiatric disorders. N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide selectively blocks the dopamine D4 receptor, thereby modulating dopamine neurotransmission and potentially improving symptoms associated with these disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can modulate dopamine neurotransmission in various regions of the brain, including the prefrontal cortex and limbic regions. This modulation can result in changes in behavior and cognition, which may be beneficial for the treatment of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more targeted modulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects on other receptors or neurotransmitter systems, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One potential direction is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to selectively block the dopamine D4 receptor, which is thought to play a role in these disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-15-9-14(5-6-16(15)19)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKZIUHTBAVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.